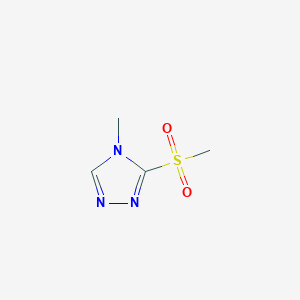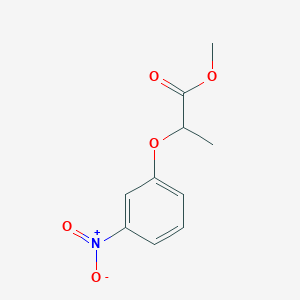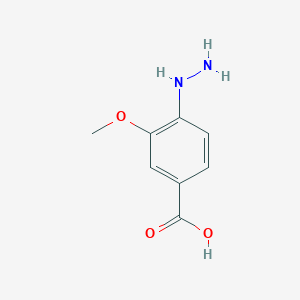
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole
Vue d'ensemble
Description
3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole, also known as MMT, is an organic compound with a molecular formula of C4H5N3OS. It is a derivative of the triazole family of compounds, which are characterized by a five-membered ring containing three nitrogen atoms. MMT is a versatile compound that has a wide range of applications in the scientific research field. It is used in a variety of biochemical and physiological studies, as well as in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has a variety of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as well as in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is used in the study of the mechanisms of drug action and toxicity.
Mécanisme D'action
The mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is not well understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of certain proteins, such as cyclooxygenase, which are involved in the synthesis of prostaglandins.
Effets Biochimiques Et Physiologiques
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of certain proteins, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. In addition, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to modulate the expression of certain genes involved in the regulation of cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis methods are relatively straightforward. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is a versatile compound that can be used in a variety of biochemical and physiological studies. However, there are some limitations to the use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in laboratory experiments. It has been shown to be toxic to certain cells, and it can be difficult to control the concentration of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in a solution. Additionally, the mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is not well understood, making it difficult to predict its effects in a given experiment.
Orientations Futures
The use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole as a tool to study the mechanisms of drug action and toxicity. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used to study the effects of certain drugs on the expression of genes involved in the regulation of cell cycle progression and apoptosis. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used to study the structure and function of proteins, as well as to study the effects of certain compounds on the activity of enzymes. Finally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used in the development of new pharmaceuticals and other organic compounds.
Propriétés
IUPAC Name |
4-methyl-3-methylsulfonyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-3-5-6-4(7)10(2,8)9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMWUFZQDSJIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)


![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)






![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)
